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molecular formula C14H22ClN2- B8512176 1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride CAS No. 4876-56-6

1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride

Cat. No. B8512176
M. Wt: 253.79 g/mol
InChI Key: UYEJTVAGFVXNSI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776869B2

Procedure details

To a mixture of 4-amino-1-benzyl piperidine (5.0 g, 26 mmol), NaBH3CN (3.3 g, 53 mmol), AcOH (7.5 ml, 132 mmol) in 130 ml MeOH at 0° C. under nitrogen was added formaldehyde (37 wt % in water, 5.3 mL) as a solution in 15 ml MeOH slowly dropwise via a pressure-equalized addition funnel over 15 min. The resulting clear solution was allowed to warm to room temperature and was allowed to stir for approximately 60 h. The reaction was quenched by the addition of 20 ml saturated aqueous potassium carbonate. The mixture was concentrated in vacuo, and water and EtOAc was added. The organic layer was removed, and the aqueous layer was extracted twice with EtOAc. The combined organic layers were dried with Na2SO4, filtered, and concentrated to give a cloudy oil, which was dissolved in methylene chloride and filtered through a fritted funnel. The solvent was removed to give a waxy solid, which was purified by silica gel chromatography (MC/MeOH/conc. NH4OH). The resulting material was dissolved in diethyl ether, cooled to 0° C. and treated with 20 ml 4N HCl in dioxane. The solvent was removed in vacuo to give the desired product as a white solid. MS (m/z): 219.1 (M+H)+. Calc'd for C14H22N2: 218.34.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
desired product

Identifiers

REACTION_CXSMILES
N[CH:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:4][CH2:3]1.[BH3-][C:16]#[N:17].[Na+].[CH3:19]C(O)=O.C=O.C(Cl)[Cl:26]>CO>[ClH:26].[ClH:26].[CH2:8]([N:5]1[CH2:6][CH2:7][CH:2]([N:17]([CH3:16])[CH3:19])[CH2:3][CH2:4]1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2,7.8.9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
3.3 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
7.5 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
130 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
C=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for approximately 60 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 20 ml saturated aqueous potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo, and water and EtOAc
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a cloudy oil, which
FILTRATION
Type
FILTRATION
Details
filtered through a fritted funnel
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to give a waxy solid, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (MC/MeOH/conc. NH4OH)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting material was dissolved in diethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
treated with 20 ml 4N HCl in dioxane
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
60 h
Name
desired product
Type
product
Smiles
Cl.Cl.C(C1=CC=CC=C1)N1CCC(CC1)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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